molecular formula C13H21O3P B034913 3,5-Dimethylbenzylphosphonic acid diethyl ester CAS No. 103888-91-1

3,5-Dimethylbenzylphosphonic acid diethyl ester

Katalognummer B034913
CAS-Nummer: 103888-91-1
Molekulargewicht: 256.28 g/mol
InChI-Schlüssel: YZYJGYHORWKDEB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3,5-Dimethylbenzylphosphonic acid diethyl ester is a chemical compound used in scientific research for various purposes. It is a phosphonic acid derivative that has gained significant attention in recent years due to its unique properties and potential applications.

Wirkmechanismus

The mechanism of action of 3,5-Dimethylbenzylphosphonic acid diethyl ester is not fully understood. However, it is believed to interact with metal ions and form stable complexes. It can also interact with nanoparticles and prevent their agglomeration and precipitation. As a surfactant, it can reduce the interfacial tension between the monomer and the aqueous phase, leading to the formation of stable emulsions.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3,5-Dimethylbenzylphosphonic acid diethyl ester are not well studied. However, it is generally considered to be non-toxic and non-carcinogenic. It is also biodegradable and does not accumulate in the environment.

Vorteile Und Einschränkungen Für Laborexperimente

The advantages of using 3,5-Dimethylbenzylphosphonic acid diethyl ester in lab experiments include its high yield and purity, stability, and versatility. It can be used in various applications, including coordination chemistry, nanoparticle stabilization, and emulsion polymerization. However, its limitations include its reactive nature and the need for careful handling. It can also be expensive and difficult to obtain in large quantities.

Zukünftige Richtungen

There are several future directions for research on 3,5-Dimethylbenzylphosphonic acid diethyl ester. One area of interest is its potential application as a catalyst in organic synthesis. It can also be used in the synthesis of new metal-organic frameworks and as a template for the synthesis of new materials. Additionally, its potential as a surfactant in drug delivery systems is currently being explored.
Conclusion:
In conclusion, 3,5-Dimethylbenzylphosphonic acid diethyl ester is a chemical compound with various applications in scientific research. Its unique properties make it a valuable tool in coordination chemistry, nanoparticle stabilization, and emulsion polymerization. While its mechanism of action and physiological effects are not well studied, it is generally considered to be non-toxic and biodegradable. Future research on 3,5-Dimethylbenzylphosphonic acid diethyl ester will likely focus on its potential as a catalyst, template, and surfactant in drug delivery systems.

Synthesemethoden

The synthesis of 3,5-Dimethylbenzylphosphonic acid diethyl ester involves the reaction of 3,5-dimethylbenzyl alcohol with phosphorus trichloride and diethyl ether. The reaction is carried out under anhydrous conditions and requires careful handling due to the reactive nature of the reagents. The product is obtained in high yield and purity and can be further purified by recrystallization.

Wissenschaftliche Forschungsanwendungen

3,5-Dimethylbenzylphosphonic acid diethyl ester has various applications in scientific research. It is used as a ligand in coordination chemistry and can form stable complexes with various metal ions. It is also used as a stabilizer for nanoparticles and can prevent agglomeration and precipitation. Additionally, it is used as a surfactant in emulsion polymerization and can improve the stability and uniformity of the resulting polymers.

Eigenschaften

CAS-Nummer

103888-91-1

Molekularformel

C13H21O3P

Molekulargewicht

256.28 g/mol

IUPAC-Name

1-(diethoxyphosphorylmethyl)-3,5-dimethylbenzene

InChI

InChI=1S/C13H21O3P/c1-5-15-17(14,16-6-2)10-13-8-11(3)7-12(4)9-13/h7-9H,5-6,10H2,1-4H3

InChI-Schlüssel

YZYJGYHORWKDEB-UHFFFAOYSA-N

SMILES

CCOP(=O)(CC1=CC(=CC(=C1)C)C)OCC

Kanonische SMILES

CCOP(=O)(CC1=CC(=CC(=C1)C)C)OCC

Synonyme

3,5-Dimethylbenzylphosphonic acid diethyl ester

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.